5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE
Overview
Description
5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorofluorophenyl group and a phenyl group attached to the thiazole ring, making it a molecule of interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-phenyl-1,3-thiazol-4-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall production cost.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole core structure but differs in the substitution pattern on the phenyl rings.
2-Phenyl-1,3-thiazole-4-one: Lacks the chlorofluorophenyl group, making it less complex and potentially less active in certain biological assays.
Uniqueness
5-[(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE is unique due to the presence of both chlorofluorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-phenyl-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS/c17-12-7-4-8-13(18)11(12)9-14-15(20)19-16(21-14)10-5-2-1-3-6-10/h1-9H/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQJPQMMVSGNP-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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